pKa Modulation by 8-Fluoro Substitution
The introduction of an electron-withdrawing fluorine atom at the C8 position reduces the predicted pKa of the quinoline ring nitrogen from 8.21 (unsubstituted 4-hydrazinoquinoline) to 5.22 (8-fluoro-4-hydrazinoquinoline), a shift of –2.99 log units [1]. This degree of acidification is significantly larger than that achieved by chlorine at C7 (7-chloro-4-hydrazinoquinoline, pKa 6.70, Δ = –1.51) . At pH 7.4, the 8-fluoro compound is predicted to exist predominantly in the neutral (deprotonated) form, whereas the parent compound (pKa 8.21) would remain approximately 87% protonated. This switch in dominant ionization state carries direct consequences for membrane permeability, plasma protein binding, and hydrogen-bond donor capacity at the quinoline N1 position.
| Evidence Dimension | pKa (acid dissociation constant of the quinoline nitrogen, predicted) |
|---|---|
| Target Compound Data | pKa = 5.22 ± 0.50 |
| Comparator Or Baseline | 4-Hydrazinoquinoline (CAS 15793-93-8): pKa = 8.21 ± 0.46; 7-Chloro-4-hydrazinoquinoline (CAS 23834-14-2): pKa = 6.70 ± 0.50 |
| Quantified Difference | ΔpKa (8-F vs parent) = –2.99 log units; ΔpKa (8-F vs 7-Cl) = –1.48 log units |
| Conditions | Predicted values calculated using ACD/Labs or equivalent QSPR algorithms as reported on ChemicalBook and ChemSrc; all values from the same prediction methodology enabling direct comparison |
Why This Matters
For procurement decisions, the ~3 log unit pKa differential means that 8-fluoro-4-hydrazinoquinoline cannot serve as a physicochemical surrogate for the parent compound in any assay where ionization state matters—including cellular permeability screens, receptor binding at physiological pH, and salt-form selection for formulation.
- [1] ChemicalBook. 4-Hydrazinoquinoline (CAS 15793-93-8): pKa 8.21±0.46 (Predicted). https://www.chemicalbook.in/4-Hydrazinoquinoline (accessed 2026-04-24). View Source
